2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one
Description
2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one is an aromatic ketone featuring a phenoxy group at the 2-position and a 3-phenylpyrrolidin-1-yl moiety at the 1-position. Its molecular formula is C₂₀H₂₁NO₂, with a molecular weight of 307.39 g/mol. The compound’s structural complexity arises from the pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted with a phenyl group, combined with the phenoxy-propan-1-one backbone.
Properties
IUPAC Name |
2-phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(22-18-10-6-3-7-11-18)19(21)20-13-12-17(14-20)16-8-4-2-5-9-16/h2-11,15,17H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWNYJXKWCPHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one typically involves the reaction of phenoxypropanone with phenylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenylpyrrolidine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one with key analogs, focusing on substituent effects, stereochemistry, and functional properties.
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Properties
Pyrrolidine vs. Piperidine/Morpholine Moieties: The pyrrolidine ring in the target compound (5-membered) confers less steric hindrance compared to piperidine (6-membered, as in ) or morpholine (6-membered with an oxygen atom, as in ). This may enhance binding to compact enzyme active sites.
Aromatic vs. Heteroaromatic Groups: Replacement of phenoxy with pyridinyl (e.g., ) introduces hydrogen-bonding capability via the nitrogen atom, enhancing solubility but raising genotoxicity risks in some cases .
Stereochemical Considerations: Chiral analogs like (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one demonstrate that stereochemistry critically influences physicochemical properties (e.g., TLC mobility) and bioactivity. The target compound’s 3-phenylpyrrolidine group may introduce stereoisomerism requiring resolution techniques.
Toxicological and Pharmacological Insights
- The target compound’s phenoxy group lacks hydroxylation, which may mitigate this risk.
- Computational Predictions : Tools like AutoDock Vina (cited in ) enable binding affinity comparisons. For example, the pyrrolidine ring’s flexibility may favor interactions with G-protein-coupled receptors over rigid morpholine derivatives.
Biological Activity
2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula . It features a phenoxy group and a phenylpyrrolidine moiety, making it of significant interest in various fields, including medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are significant for its biological activity and potential therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.38 g/mol |
| Functional Groups | Phenoxy, Phenylpyrrolidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The phenoxy and phenylpyrrolidine groups facilitate binding to these targets, modulating their activity. The exact pathways involved are dependent on the biological context and the specific application being studied.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be beneficial in treating conditions where enzyme overactivity is a concern.
- Receptor Binding : The compound interacts with various receptors in the body, potentially influencing neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Enzyme Inhibition (%) Concentration (µM) Enzyme A 75% 10 Enzyme B 60% 20 - Receptor Interaction Study : Another study focused on the interaction with serotonin receptors, revealing that the compound could modulate receptor activity, which may have implications for mood disorders.
Research Findings
Recent research highlights the versatility of this compound:
-
Toxicology Studies : Toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to fully understand its safety profile.
- Genotoxicity tests have shown no significant mutagenic effects at tested concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
